Sulfaquinoxaline sodium

Catalog No.
S721959
CAS No.
967-80-6
M.F
C14H12N4NaO2S
M. Wt
323.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaquinoxaline sodium

CAS Number

967-80-6

Product Name

Sulfaquinoxaline sodium

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide

Molecular Formula

C14H12N4NaO2S

Molecular Weight

323.33 g/mol

InChI

InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18);

InChI Key

UBDSWJJGFQSVLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+]

Synonyms

4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal;

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na]

Antibacterial Activity:

Sulfaquinoxaline sodium is a sulfonamide antibiotic, a class of drugs known for their ability to inhibit the growth of bacteria. Research has explored its effectiveness against various bacterial pathogens in both animals and in vitro (laboratory) settings. Studies have shown it to be effective against a range of gram-positive and gram-negative bacteria, including:

  • Coccidia: This is a common parasite found in poultry, and Sulfaquinoxaline sodium has been extensively studied for its coccidiostatic (inhibiting coccidia development) and coccidiocidal (killing coccidia) properties .
  • Escherichia coli (E. coli): This bacterium can cause various infections in animals and humans. Research has demonstrated the effectiveness of Sulfaquinoxaline sodium against specific strains of E. coli in poultry .
  • Salmonella: This foodborne pathogen can cause illness in both animals and humans. Studies have shown Sulfaquinoxaline sodium to be effective against some Salmonella strains in poultry .

Other Research Applications:

Beyond its antibacterial properties, Sulfaquinoxaline sodium has been explored for other research applications, including:

  • Antiprotozoal activity: Research suggests potential activity against certain protozoan parasites, such as those causing coccidiosis in rabbits .
  • Cancer research: Some studies have investigated the potential anti-tumor effects of Sulfaquinoxaline sodium, although further research is needed to understand its mechanisms and efficacy .

Sulfaquinoxaline sodium is a sulfonamide antibiotic primarily used in veterinary medicine, particularly for the treatment of coccidiosis in livestock such as cattle and sheep. Its chemical formula is C14H11N4NaO2SC_{14}H_{11}N_{4}NaO_{2}S, and it is known for its effectiveness against protozoan infections. The compound appears as a solid that is miscible with water, with a molecular weight of approximately 322.32 g/mol .

, particularly oxidation processes. For instance, it can be effectively oxidized using advanced oxidation techniques like the Photo-Fenton process, which utilizes hydrogen peroxide and UV radiation to enhance degradation rates. Studies have shown that sulfaquinoxaline sodium can achieve over 90% oxidation after 120 minutes under optimal conditions, while mineralization levels can reach up to 53% .

As an antibacterial agent, sulfaquinoxaline sodium exhibits significant biological activity against a range of bacterial pathogens and protozoa. It works by inhibiting bacterial growth through competitive inhibition of para-aminobenzoic acid, which is essential for the synthesis of folate in bacteria. This mechanism makes it effective against coccidia, which are responsible for coccidiosis in animals .

The synthesis of sulfaquinoxaline sodium typically involves the reaction of sulfanilamide with quinoxaline derivatives. The process may include the following steps:

  • Formation of Quinoxaline: Synthesis begins with the preparation of quinoxaline from appropriate precursors.
  • Sulfonamide Formation: The quinoxaline derivative is then reacted with sulfanilamide to form sulfaquinoxaline.
  • Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by neutralization with sodium hydroxide or sodium carbonate.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

Studies on the interactions of sulfaquinoxaline sodium reveal its potential toxicity and environmental impact. Research indicates that while it effectively degrades under specific conditions (e.g., UV/Hydrogen Peroxide), its byproducts may retain toxicity, necessitating further investigation into their environmental fate . Additionally, its interactions with other drugs or compounds can lead to altered efficacy or increased toxicity, highlighting the importance of understanding these dynamics in both veterinary and environmental contexts.

Sulfaquinoxaline sodium shares structural similarities with other sulfonamide antibiotics, which often exhibit similar mechanisms of action but differ in their spectrum of activity and pharmacokinetics. Below are some similar compounds:

Compound NameChemical FormulaPrimary UseUnique Features
SulfadiazineC10H10N4O2SC_{10}H_{10}N_{4}O_{2}SAntibacterial for livestockBroader spectrum against bacteria
SulfamethazineC11H12N4O2SC_{11}H_{12}N_{4}O_{2}SAntibacterial for livestockLonger half-life
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SAntibacterial for humansUsed in combination therapies
TrimethoprimC14H18N4O3C_{14}H_{18}N_{4}O_3Antibacterial for humansOften combined with sulfamethoxazole

Sulfaquinoxaline sodium is unique due to its specific application against coccidia and its formulation as a sodium salt, enhancing solubility and bioavailability compared to other sulfonamides .

Mechanisms of Antiparasitic Activity

Sulfaquinoxaline sodium demonstrates its antiparasitic efficacy through multiple interconnected biochemical pathways that target essential metabolic processes in parasitic organisms. The compound functions as a competitive inhibitor of dihydropteroate synthase, a crucial enzyme involved in the folate biosynthesis pathway of bacteria and protozoa [17] [19]. This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid in the production of 7,8-dihydropteroate, an essential folate intermediate [19].

The inhibitory mechanism operates through structural mimicry, where sulfaquinoxaline competes with para-aminobenzoic acid for binding to the active site of dihydropteroate synthase [17] [18]. Research has demonstrated that sulfaquinoxaline exhibits potent inhibitory activity with an inhibition constant of 30 nanomolar against dihydropteroate synthase, indicating high binding affinity [21]. The compound forms sulfa-dihydropteroate complexes that subsequently compete with dihydrofolate for essential cellular processes [18].

Beyond folate pathway interference, sulfaquinoxaline sodium possesses unique vitamin K antagonist properties that distinguish it from other sulfonamides [20]. The compound acts as a potent inhibitor of vitamin K epoxide reductase and quinone reductase enzymes, with an inhibition constant of 1 micromolar [20]. This dual mechanism results in disruption of both nucleic acid synthesis through folate depletion and coagulation processes through vitamin K antagonism [20].

The antiparasitic activity specifically targets the second schizont stage of the coccidian life cycle, occurring approximately four days post-infection . During this critical developmental phase, coccidia exhibit heightened nucleic acid synthesis requirements, making them particularly susceptible to folate synthesis disruption [26]. The compound interferes with DNA and RNA synthesis, ultimately leading to parasite death through nucleotide depletion [26].

Table 1: Sulfaquinoxaline Sodium Mechanism of Action Parameters

Biochemical TargetInhibition TypeKi/IC50 ValuePrimary Effect
Dihydropteroate SynthaseCompetitive7.5-30 nMFolate depletion
Vitamin K Epoxide ReductaseNon-competitive1 μMCoagulation disruption
Folate Synthesis PathwayPathway disruptionVariableDNA synthesis inhibition
Nucleic Acid SynthesisSecondary effectNot directly measuredCell division arrest
Vitamin K-dependent ProcessesAntagonistic1 μMHemorrhagic syndrome

Therapeutic Applications in Poultry

Coccidiosis Management

Sulfaquinoxaline sodium has established itself as a highly effective therapeutic agent for managing coccidiosis in poultry species, demonstrating significant efficacy against multiple Eimeria species [5] [8]. The compound targets cecal and intestinal coccidiosis in both chickens and turkeys, providing broad-spectrum protection against the most economically significant coccidial pathogens [5] [8].

Controlled efficacy studies have demonstrated remarkable therapeutic outcomes in broiler chickens infected with mixed Eimeria species isolates [12]. Research involving experimentally infected broilers showed complete elimination of oocyst shedding within one week of treatment initiation [12]. The study compared sulfaquinoxaline combined with diaveridine against sulfaclozine, revealing equivalent therapeutic efficacy between the two treatment regimens [12].

Clinical field trials have documented substantial improvements in production parameters following sulfaquinoxaline treatment [12] [23]. Treated groups demonstrated significant weight gain improvements of 25-30% compared to untreated infected controls [12]. Feed conversion ratios improved from 2.77 in infected untreated birds to 2.07 in treated groups, indicating enhanced feed utilization efficiency [12]. The European Efficacy Factor, a composite measure of production performance, increased from 79.43 in infected controls to 142.89 in treated birds [12].

Radiological distribution studies using radiolabeled sulfaquinoxaline revealed enhanced tissue concentration in infected birds compared to uninfected controls [29]. Infected chickens showed a 3.5-fold sustained increase in sulfaquinoxaline tissue concentrations, suggesting preferential accumulation in parasitized tissues [29]. The compound demonstrated rapid absorption from the gastrointestinal tract and appeared at high concentrations in bile and kidneys within 0.5 hours post-administration [29].

Table 2: Sulfaquinoxaline Therapeutic Efficacy in Poultry Coccidiosis Management

Study ParameterChickensTurkeysTreatment Duration (days)
Mortality Reduction (Control vs Treated)12.5% to 0%28% to 4%2-3
Oocyst Count Reduction (%)100% (zero count after 7 days)95-100%2-3 (with 3-day break)
Weight Gain Improvement (%)25-30%20-25%2-3
Feed Conversion Ratio Improvement2.77 to 2.07Similar to chickens2-3
European Efficacy Factor Enhancement79.43 to 142.89Not specified2-3
Lesion Score Reduction (0-4 scale)Complete resolutionSignificant reduction2-3

Acute Fowl Cholera Control

Sulfaquinoxaline sodium demonstrates significant therapeutic efficacy in controlling acute fowl cholera caused by Pasteurella multocida in both chickens and turkeys [4] [5] [8]. The compound's antimicrobial properties extend beyond antiparasitic activity to encompass bacterial pathogens responsible for this economically important poultry disease [9].

Historical field applications in large-scale poultry operations have documented successful fowl cholera control through combined vaccination and sulfaquinoxaline treatment protocols [4]. Hungarian poultry farms implemented a comprehensive disease management strategy utilizing sulfaquinoxaline-containing vaccines, which demonstrated effectiveness in controlling fowl cholera outbreaks since 1967 [4]. The integrated approach combined active immunization with chemotherapeutic intervention to achieve sustained disease control [4].

Research into therapeutic versus toxic concentrations established the optimal treatment parameters for fowl cholera management in experimentally infected birds [4]. Studies conducted with Pasteurella multocida-infected fowl determined the effective therapeutic range while avoiding toxicity concerns [4]. The compound's efficacy against susceptible Pasteurella multocida strains has been consistently demonstrated across multiple poultry species [8] [9].

Clinical field observations indicate that sulfaquinoxaline treatment provides rapid control of acute mortality associated with fowl cholera outbreaks [7]. Comparative studies between sulfaquinoxaline and sulfamethazine in turkey cholera outbreaks showed both compounds capable of arresting mortality when properly administered [7]. However, discontinuation of treatment or inadequate environmental management resulted in disease recurrence, emphasizing the importance of comprehensive management approaches [7].

Fowl Typhoid Mitigation

Sulfaquinoxaline sodium has established efficacy in controlling fowl typhoid caused by Salmonella gallinarum in both chickens and turkeys [5] [6] [8]. The compound's bacteriostatic properties effectively suppress the pathogen responsible for this systemic bacterial infection that significantly impacts poultry production [9].

Regulatory approvals specifically recognize sulfaquinoxaline's utility in fowl typhoid control, with established treatment protocols for managing acute outbreaks [6] [8]. The compound demonstrates activity against susceptible Salmonella gallinarum strains, providing effective therapeutic intervention during active disease episodes [8] [9].

Clinical efficacy studies have documented sulfaquinoxaline's ability to reduce mortality associated with fowl typhoid infections [7]. Research comparing various sulfonamides demonstrated that rapidly absorbed compounds, including sulfaquinoxaline, showed marked effectiveness in reducing mortality in artificially induced fowl typhoid cases [7]. The compound's systemic distribution characteristics contribute to its therapeutic efficacy against this disseminated bacterial infection [7].

Field applications require careful consideration of post-treatment management protocols, as surviving birds may harbor chronic infections [6]. Treatment guidelines emphasize that poultry surviving fowl typhoid outbreaks should not be retained for breeding purposes unless diagnostic testing confirms absence of carrier status [6]. This recommendation reflects the potential for persistent infection and subsequent disease transmission within production facilities [6].

Applications in Ruminants

Bovine Coccidiosis Intervention

Sulfaquinoxaline sodium has received regulatory approval for the control and treatment of bovine coccidiosis caused by Eimeria bovis and Eimeria zuernii [6] [8] [11]. These species represent the most pathogenic coccidial organisms affecting cattle, particularly in feedlot and intensive management systems [11].

Clinical efficacy studies have demonstrated sulfaquinoxaline's particular utility in managing bloody diarrhea associated with coccidiosis in weaned calves entering feedlot environments [11]. The compound shows enhanced effectiveness in this specific clinical presentation, where stress-related immunosuppression and environmental challenges predispose cattle to severe coccidial infections [11]. Treatment protocols utilizing 13 milligrams per kilogram body weight administered in drinking water for 3-5 days have shown consistent therapeutic success [11].

Field research has established the relationship between water consumption patterns and therapeutic efficacy in bovine applications [6]. Cattle typically consume approximately one gallon of water per 100 pounds of body weight daily, providing predictable drug delivery when administered through water systems [6]. However, cattle experiencing reduced feed or water intake require individual treatment approaches to ensure adequate drug exposure [6] [11].

The compound's efficacy extends to both therapeutic and prophylactic applications in cattle management systems [8] [11]. Preventive administration has proven valuable in high-risk situations such as weaning, transportation, and feedlot entry, where coccidial challenge typically peaks [11]. The intervention effectively reduces oocyst production and subsequent environmental contamination, breaking the cycle of reinfection within cattle groups [11].

Table 3: Sulfaquinoxaline Efficacy in Bovine Coccidiosis Management

Treatment ParameterEimeria bovisEimeria zuernii
Target PathogensPrimary targetSecondary target
Recommended Concentration13 mg/kg body weight13 mg/kg body weight
Treatment Duration3-5 days3-5 days
Water Consumption Factor1 gal/100 lbs body weight/day1 gal/100 lbs body weight/day
Clinical Improvement Timeline2-3 days2-3 days
Oocyst Reduction EfficacySignificant reductionModerate to high

Ovine Treatment Protocols

Sulfaquinoxaline sodium applications in sheep focus primarily on coccidiosis management, though limited published research specifically addresses ovine treatment protocols [24]. The compound has demonstrated utility in treating coccidiosis in sheep, particularly in intensive management systems where parasite challenge is elevated [24].

Available research indicates that sulfaquinoxaline follows similar pharmacokinetic patterns in sheep as observed in other ruminant species [24]. The compound's mechanism of action against coccidial parasites remains consistent across ruminant species, targeting the folate synthesis pathway essential for parasite development [26]. Clinical applications in sheep typically focus on therapeutic intervention during active coccidiosis outbreaks rather than prophylactic use [24].

Field applications in sheep production systems have utilized sulfaquinoxaline as part of comprehensive parasite management programs [24]. The compound's broad-spectrum activity against susceptible bacterial pathogens provides additional therapeutic benefit in mixed infection scenarios commonly encountered in sheep [9]. Integration with other management practices, including environmental hygiene and nutritional support, enhances overall treatment efficacy [24].

Applications in Lagomorphs

Sulfaquinoxaline sodium has established therapeutic applications in lagomorph species, particularly domestic rabbits, for managing coccidiosis outbreaks [3] [10]. The compound demonstrates efficacy against coccidial species affecting rabbits, providing an important therapeutic tool for commercial rabbit production and laboratory animal facilities [3].

Commercial formulations specifically target rabbit coccidiosis, recognizing the significant economic impact of this parasitic disease in intensive rabbit production systems [3]. Water-soluble preparations facilitate administration through drinking water systems, ensuring consistent drug delivery across rabbit populations [3]. The compound's broad-spectrum chemotherapeutic properties provide effective control against various coccidial species affecting rabbits [3].

Research applications in laboratory rabbits have utilized sulfaquinoxaline for managing coccidiosis in research colonies [10]. The compound's established safety profile and predictable efficacy make it suitable for use in research environments where consistent animal health is essential [10]. Clinical applications focus on both therapeutic intervention during active infections and prophylactic use in high-risk situations [3].

The lagomorph application represents part of the compound's broader utility across multiple mammalian species susceptible to coccidial infections [10]. While specific efficacy data for rabbit applications remain limited in published literature, the compound's established mechanism of action and cross-species effectiveness support its continued use in lagomorph medicine [3].

Comparative Efficacy with Other Sulfonamides

Sulfaquinoxaline sodium demonstrates distinctive therapeutic characteristics when compared to other sulfonamide compounds, particularly in terms of antiparasitic efficacy and mechanism of action [12] [14] [21]. Comparative enzyme inhibition studies reveal sulfaquinoxaline's superior activity against dihydropteroate synthase, with an inhibition constant of 30 nanomolar compared to sulfadimethoxine at 25 nanomolar and sulfathiazole at 13 nanomolar [21].

The quinoxaline moiety confers unique properties that distinguish sulfaquinoxaline from traditional sulfonamides [2] [27]. Structure-activity relationship studies demonstrate that quinoxaline-containing compounds exhibit enhanced antiparasitic activity compared to their non-quinoxaline counterparts [2]. This structural feature contributes to sulfaquinoxaline's specific effectiveness against protozoan parasites, particularly coccidial species [2].

Vitamin K antagonism represents a unique characteristic of sulfaquinoxaline not shared by other sulfonamides in veterinary use [13] [20]. Among tested sulfonamide compounds, only sulfaquinoxaline demonstrated significant inhibition of vitamin K epoxide reductase, with other sulfa drugs showing no inhibitory activity against this enzyme system [20]. This distinctive property explains the occasional hemorrhagic syndrome associated with sulfaquinoxaline use and differentiates it from other sulfonamide compounds [20].

Comparative bioavailability studies reveal favorable pharmacokinetic properties for sulfaquinoxaline across multiple species [14] [31]. The compound demonstrates high bioavailability exceeding 80% in most target species, comparing favorably to sulfamethazine (58% in sheep, 48% in pigs) and approaching the bioavailability of sulfadimethoxine (>90% in pigs, 100% in sheep) [31]. This enhanced bioavailability contributes to consistent therapeutic efficacy across diverse veterinary applications [14].

Field efficacy comparisons in poultry applications demonstrate equivalent therapeutic outcomes between sulfaquinoxaline and sulfaclozine for coccidiosis management [12]. Both compounds achieved complete oocyst elimination and similar improvements in production parameters, indicating comparable clinical efficacy [12]. However, sulfaquinoxaline's broader spectrum of activity against bacterial pathogens provides additional therapeutic advantages in mixed infection scenarios [9].

Table 4: Comparative Efficacy Profile of Sulfonamide Compounds

Sulfonamide CompoundIC50 (nM) vs DHPSBioavailability (%)Primary Veterinary UseVitamin K Antagonism
Sulfaquinoxaline30High (>80%)Coccidiosis, Fowl cholera/typhoidStrong (Ki = 1 μM)
SulfamethazineNot specified58% (sheep), 48% (pigs)General bacterial infectionsMinimal
Sulfadimethoxine25>90% (pigs), 100% (sheep)Coccidiosis preventionMinimal
SulfamerazineNot specifiedSimilar to sulfamethazineCombination therapyMinimal
Sulfathiazole13VariableBroad spectrum antimicrobialMinimal

Combination therapy applications highlight sulfaquinoxaline's synergistic potential with other antimicrobial agents [30]. Commercial formulations combining sulfaquinoxaline with diaveridine, pyrimethamine, or other sulfonamides have demonstrated enhanced efficacy compared to single-agent therapy [30]. These combinations exploit complementary mechanisms of action to achieve superior therapeutic outcomes while potentially reducing resistance development [30].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.05786609 g/mol

Monoisotopic Mass

323.05786609 g/mol

Heavy Atom Count

22

UNII

21223EPJ40

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

967-80-6

Wikipedia

Sulfaquinoxaline sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types